6-Methoxy-3-methylpicolinic acid
Overview
Description
6-Methoxy-3-methylpicolinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic building block .
Molecular Structure Analysis
The molecular formula of this compound is C8H9NO3 . The optimized geometry of similar compounds is obtained by scaled quantum mechanical calculations using density functional theory employing the B3LYP functional with the 6–311++G (d, p) basis set .Scientific Research Applications
Biodegradation and Environmental Application
A study on the biodegradation of picolinic acid (PA), a structurally similar compound to 6-Methoxy-3-methylpicolinic acid, by Rhodococcus sp. PA18 has shown that this bacterium can aerobically degrade PA, forming 6-hydroxypicolinic acid as a major metabolite. This process highlights a potential application in the bioremediation of environments polluted with PA, suggesting that similar pathways could be investigated for the degradation of this compound and related compounds (Zhang et al., 2019).
Anticancer Applications
The compound "Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482)" has been identified as a tubulin polymerization inhibitor, showing promising antiproliferative activity toward human cancer cells. This suggests that derivatives of this compound could be explored for their potential as anticancer agents by inhibiting tubulin polymerization and inducing cell cycle arrest (Minegishi et al., 2015).
Analytical Chemistry and Fluorescence Studies
6-Methoxy-4-quinolone, an oxidation product derived from a compound structurally related to this compound, has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its characteristics are beneficial for biomedical analysis, indicating that this compound derivatives could serve as fluorescent labeling reagents or be part of fluorescence-based sensors and assays (Hirano et al., 2004).
Properties
IUPAC Name |
6-methoxy-3-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(12-2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHJPJPXGPVKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259504 | |
Record name | 6-Methoxy-3-methyl-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211579-02-0 | |
Record name | 6-Methoxy-3-methyl-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211579-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-3-methyl-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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